molecular formula C26H30N4O5S B609583 尼拉帕利托西酸盐一水合物 CAS No. 1613220-15-7

尼拉帕利托西酸盐一水合物

货号 B609583
CAS 编号: 1613220-15-7
分子量: 510.609
InChI 键: ACNPUCQQZDAPJH-FMOMHUKBSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Niraparib tosylate monohydrate is an oral, once-daily, selective poly (ADP-Ribose) polymerase (PARP)-1 and PARP-2 inhibitor . It is approved to treat adults with ovarian epithelial, fallopian tube, or primary peritoneal cancer . It is used as maintenance therapy in patients with advanced cancer who are having a complete or partial response to first-line platinum chemotherapy . It blocks an enzyme involved in many cell functions, including the repair of DNA damage . Blocking this enzyme may help keep cancer cells from repairing their damaged DNA, causing them to die .


Synthesis Analysis

The synthesis of Niraparib tosylate monohydrate involves methods and processes of preparing niraparib and pharmaceutically acceptable salts thereof, and intermediates and their salts useful for the synthesis of niraparib .


Molecular Structure Analysis

The molecular formula of Niraparib tosylate monohydrate is C26H30N4O5S . Its average mass is 510.605 Da and its monoisotopic mass is 510.193695 Da .


Chemical Reactions Analysis

Niraparib undergoes hydrolytic, and conjugative metabolic conversions, with the oxidative pathway being minimal . Two major metabolites were found: the known metabolite M1 (amide hydrolysed niraparib) and the glucuronide of M1 .


Physical And Chemical Properties Analysis

Niraparib tosylate monohydrate is a white to off-white, non-hygroscopic crystalline solid . Its solubility is pH independent below the pKa of 9.95, with an aqueous free base solubility of 0.7 mg/mL to 1.1 mg/mL across the physiological pH range .

科学研究应用

尼拉帕利托西酸盐一水合物:科学综述

托西酸盐一水合物的尼拉帕利在抑制 PARP-1 和 -2 中起着至关重要的作用。这种抑制导致 DNA 链断裂增强,促进基因组不稳定并导致细胞凋亡。这种机制在癌症研究中特别重要,因为它针对的是 PARP 家族的蛋白质,这些蛋白质在单链 DNA 断裂激活的 DNA 修复过程中至关重要。这种方法显示出显着的抗肿瘤活性 (定义,2020)。

卵巢癌的临床应用

尼拉帕利在卵巢癌治疗中特别有效。在 3 期试验中,尼拉帕利显着延长了铂敏感复发性卵巢癌患者的中位无进展生存期。这种作用无论是否存在种系 BRCA 突变或同源重组缺陷 (HRD) 状态,这证明了其在卵巢癌治疗中的广泛适用性 (Mirza 等,2016)。

不同人群的药代动力学和安全性

对尼拉帕利的安全性、耐受性和药代动力学的研究,例如在日本实体瘤患者中进行的一项研究,提供了至关重要的见解。该研究表明,以不同剂量给药的尼拉帕利在晚期实体瘤患者中是耐受的,并且具有良好的药代动力学特征,突出了其在不同患者群体中的潜力 (Yonemori 等,2021)。

扩大应用范围

进一步的研究扩大了尼拉帕利的应用范围。一项关于其在一线铂类化疗后新诊断的晚期卵巢癌中的疗效研究表明,无进展生存期显着改善。这一发现表明其在治疗方案早期的潜在效用 (González-Martín 等,2019)。

临床前研究和联合疗法

临床前研究也提供了有益的见解。例如,一项调查尼拉帕利治疗小鼠同基因肿瘤模型中免疫细胞浸润和干扰素刺激基因表达升高的研究表明,尼拉帕利可以改变肿瘤免疫微环境。这种作用可以增强抗 PD-1 疗法在癌症治疗中的疗效,表明尼拉帕利在联合疗法中的潜力 (Wang 等,2018)。

真实世界的疗效和安全性观察

真实世界的观察,例如中国的一项单中心研究,提供了尼拉帕利在卵巢癌患者中疗效和安全性的实用见解。这项研究特别强调了其在特定患者群体中的可行性和耐受性,有助于全面了解其在不同临床环境中的应用 (Ni 等,2021)。

作用机制

Niraparib is an inhibitor of PARP enzymes, including PARP-1 and PARP-2, that play a role in DNA repair .

安全和危害

Niraparib tosylate monohydrate is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . In case of exposure, it is recommended to flush with copious amounts of water and remove contaminated clothing and shoes . In case of inhalation, it is advised to remove to fresh air and monitor breathing .

未来方向

Niraparib tosylate monohydrate is being studied in the treatment of other types of cancer . For instance, the U.S. FDA has approved AKEEGA™ (niraparib and abiraterone acetate), the first-and-only dual action tablet for the treatment of patients with BRCA-Positive Metastatic Castration-Resistant Prostate Cancer .

属性

IUPAC Name

4-methylbenzenesulfonic acid;2-[4-[(3S)-piperidin-3-yl]phenyl]indazole-7-carboxamide;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O.C7H8O3S.H2O/c20-19(24)17-5-1-3-15-12-23(22-18(15)17)16-8-6-13(7-9-16)14-4-2-10-21-11-14;1-6-2-4-7(5-3-6)11(8,9)10;/h1,3,5-9,12,14,21H,2,4,10-11H2,(H2,20,24);2-5H,1H3,(H,8,9,10);1H2/t14-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACNPUCQQZDAPJH-FMOMHUKBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1CC(CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)N.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1C[C@H](CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)N.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1613220-15-7
Record name Niraparib tosylate monohydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1613220157
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-2-(4-PIPERIDIN-3-YL)PHENYL)-2H-INDAZOLE-7-CARBOXAMIDE-4-METHYLBENZENE SULFONATE HYDRATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NIRAPARIB TOSYLATE MONOHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/195Q483UZD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Niraparib tosylate monohydrate
Reactant of Route 2
Reactant of Route 2
Niraparib tosylate monohydrate
Reactant of Route 3
Reactant of Route 3
Niraparib tosylate monohydrate
Reactant of Route 4
Reactant of Route 4
Niraparib tosylate monohydrate
Reactant of Route 5
Niraparib tosylate monohydrate
Reactant of Route 6
Niraparib tosylate monohydrate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。